molecular formula C25H22F3N5O2S B15025331 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B15025331
M. Wt: 513.5 g/mol
InChI Key: FCOKJFATUUMDGV-UHFFFAOYSA-N
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Description

2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE is a complex organic compound that features a combination of pyrimidine, pyrazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and pyrazole intermediates. The key steps include:

    Formation of the Pyrimidine Intermediate: This involves the reaction of 4-methoxybenzaldehyde with trifluoromethylpyrimidine under basic conditions.

    Synthesis of the Pyrazole Intermediate: This step involves the reaction of 2-methylbenzylhydrazine with an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the pyrimidine and pyrazole intermediates using a thiolating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE
  • N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE

Uniqueness

2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE is unique due to the presence of both pyrimidine and pyrazole moieties, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.

Properties

Molecular Formula

C25H22F3N5O2S

Molecular Weight

513.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C25H22F3N5O2S/c1-16-5-3-4-6-18(16)14-33-12-11-22(32-33)31-23(34)15-36-24-29-20(13-21(30-24)25(26,27)28)17-7-9-19(35-2)10-8-17/h3-13H,14-15H2,1-2H3,(H,31,32,34)

InChI Key

FCOKJFATUUMDGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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